molecular formula C12H18Cl2N2O2 B2508117 Eltoprazin-Dihydrochlorid

Eltoprazin-Dihydrochlorid

Katalognummer: B2508117
Molekulargewicht: 293.19 g/mol
InChI-Schlüssel: UNRJDVNCYJTPOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Eltoprazin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkungen mit Serotoninrezeptoren. Es wirkt als Agonist der Serotonin-5-HT1A- und 5-HT1B-Rezeptoren und als Antagonist des Serotonin-5-HT2C-Rezeptors . Diese Wechselwirkungen modulieren die Freisetzung und Aktivität von Serotonin, einem wichtigen Neurotransmitter, der an der Stimmungsregulation, Kognition und dem Verhalten beteiligt ist. Indem es die Serotonin-Signalgebung beeinflusst, kann this compound die Symptome verschiedener neurologischer und psychiatrischer Erkrankungen lindern .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig durch seine spezifische Kombination aus Rezeptoragonismus und -antagonismus, die es ermöglicht, die Serotonin-Signalgebung in ausgewogener Weise zu modulieren. Dieses einzigartige Profil macht es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen, die mit einer dysregulierten Serotoninaktivität einhergehen, wie z. B. Aggression, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung und medikamenteninduzierte Dyskinesie .

Wirkmechanismus

Target of Action

Eltoprazine dihydrochloride primarily targets the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin (5-HT) system, which plays a significant role in various physiological functions such as mood regulation, aggression, and cognition .

Mode of Action

Eltoprazine acts as an agonist for the 5-HT1A and 5-HT1B receptors . This means it binds to these receptors and activates them, leading to an increase in the effects mediated by these receptors. It also acts as an antagonist for the 5-HT2C receptor

Biochemical Pathways

The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine is believed to play a significant role in the conversion of L-DOPA into dopamine and an ensuing erratic, nonphysiological, dopamine release into the striatum . This modulation of the serotonin system and its impact on dopamine release is thought to be the key biochemical pathway affected by Eltoprazine .

Pharmacokinetics

The pharmacokinetics of Eltoprazine has been studied after single oral doses of 5, 10, 20 mg, and 30 mg in a partly randomized, cross-over design . The mean half-life was calculated to be about 6.5 hours . The renal excretion of Eltoprazine was characterized by net tubular secretion . The Area Under the Curve (AUC), peak plasma concentrations, and the amount excreted unchanged in the urine were linearly related to the dose . Renal clearance and t1/2 were independent of dose . Thus, Eltoprazine exhibited a linear pharmacokinetic profile .

Result of Action

The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine leads to a reduction in aggressive behavior and an increase in anxiety-like effects . This is thought to be due to the modulation of the serotonin system and its impact on dopamine release .

Action Environment

The action, efficacy, and stability of Eltoprazine can be influenced by various environmental factors. For instance, exposure to other chemicals, whether intentional or unintentional, could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . This could potentially affect the metabolism and hence the action of Eltoprazine.

Biochemische Analyse

Biochemical Properties

Eltoprazine dihydrochloride acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with serotonin receptors plays a crucial role in its biochemical reactions.

Cellular Effects

Eltoprazine dihydrochloride has been evaluated for its ability to counteract distressing side effects in patients with Parkinson’s disease . It has been found to be extremely effective in suppressing dyskinesia, a distressing side effect of levodopa treatment in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of Eltoprazine dihydrochloride involves its action as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This allows it to modulate the serotonergic system, influencing various biochemical processes.

Temporal Effects in Laboratory Settings

In experimental models, Eltoprazine dihydrochloride has shown significant reduction in levodopa-induced dyskinesias over time . This effect was accompanied by a partial worsening of the therapeutic effect of levodopa .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, Eltoprazine dihydrochloride has shown to be highly effective in counteracting dyskinesia . The partial worsening of the levodopa effect observed after Eltoprazine dihydrochloride administration represents a concern .

Metabolic Pathways

The specific metabolic pathways that Eltoprazine dihydrochloride is involved in are not currently available . Given its interaction with serotonin receptors, it is likely involved in the metabolic pathways of the serotonergic system.

Transport and Distribution

The specific transport and distribution mechanisms of Eltoprazine dihydrochloride within cells and tissues are not currently available . Given its interaction with serotonin receptors, it is likely distributed to areas of the body where these receptors are present.

Subcellular Localization

The specific subcellular localization of Eltoprazine dihydrochloride is not currently available . Given its interaction with serotonin receptors, it is likely localized to areas of the cell where these receptors are present.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of eltoprazine dihydrochloride involves several steps, starting with the preparation of the core phenylpiperazine structure. The key steps include:

Industrial Production Methods: Industrial production of eltoprazine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eltoprazin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Eltoprazine dihydrochloride is unique due to its specific combination of receptor agonism and antagonism, which allows it to modulate serotonin signaling in a balanced manner. This unique profile makes it a promising candidate for treating conditions that involve dysregulated serotonin activity, such as aggression, attention deficit hyperactivity disorder, and drug-induced dyskinesia .

Biologische Aktivität

Eltoprazine dihydrochloride is a compound primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1A and 5-HT1B. It has garnered attention for its potential therapeutic applications, particularly in treating dyskinesias associated with Parkinson's disease and other neuropsychiatric disorders. This article delves into the biological activity of eltoprazine, highlighting its mechanisms of action, efficacy in various clinical settings, and relevant research findings.

Eltoprazine functions by activating 5-HT1A and 5-HT1B serotonin receptors, which are G-protein coupled receptors that modulate neurotransmission. This activation leads to several downstream effects:

  • Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, leading to decreased neuronal excitability.
  • Calcium Ion Regulation : Eltoprazine influences the release of calcium ions from intracellular stores, which is crucial for synaptic transmission and muscle contraction.
  • Dopamine Modulation : By affecting serotonin levels, eltoprazine indirectly influences dopamine metabolism, which is vital in conditions like Parkinson's disease .

Parkinson's Disease

One of the most significant areas of research for eltoprazine is its use in managing levodopa-induced dyskinesias (LIDs) in Parkinson's disease patients. A notable study conducted a double-blind, placebo-controlled trial involving 22 patients who received varying doses of eltoprazine alongside levodopa. Key findings included:

  • Antidyskinetic Effects : Eltoprazine at doses of 5 mg and 7.5 mg significantly reduced dyskinesia scores as measured by the Clinical Dyskinesia Rating Scale (CDRS) and Rush Dyskinesia Rating Scale (RDRS) .
  • Safety Profile : The compound was well-tolerated with common side effects including nausea and dizziness but no major adverse effects reported .

The efficacy of eltoprazine in animal models further supports its clinical potential. In studies with MPTP-treated monkeys, eltoprazine demonstrated a significant reduction in dyskinesias without severely compromising the therapeutic effects of levodopa .

Preclinical Studies

Preclinical studies have provided insights into the biological activity of eltoprazine beyond its antidyskinetic properties:

  • Neurotransmission Restoration : Research on dfmr1 mutant larvae showed that eltoprazine treatment restored synaptic transmission at the neuromuscular junction (NMJ), indicating its potential to ameliorate synaptic deficits associated with certain genetic conditions .
  • Mitochondrial Function : Eltoprazine has been shown to correct mitochondrial dysregulations, normalizing oxidative phosphorylation processes in affected models .

Data Summary

The following table summarizes key findings from studies on eltoprazine's biological activity:

Study FocusFindingsReference
Antidyskinetic EffectsSignificant reduction in dyskinesia scores; well-tolerated up to 7.5 mg
Neurotransmission at NMJRestored synaptic function in dfmr1 mutant larvae
Mitochondrial FunctionNormalized mitochondrial activity in mutant larvae
Safety ProfileCommon side effects included nausea; no major adverse events reported

Case Studies

Case studies involving chronic administration of eltoprazine have shown promising results in patients with advanced Parkinson's disease. For instance, long-term treatment led to sustained reductions in LIDs without significant loss of levodopa efficacy. This suggests that eltoprazine may be beneficial not only as an adjunct therapy but also as a potential primary treatment option for managing dyskinesias.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRJDVNCYJTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.